

(R)-1-N-Boc-2-methylpiperazine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-N-Boc-2-methylpiperazine

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An In-depth Technical Guide to (R)-1-N-Boc-2-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-N-Boc-2-methylpiperazine, a key chiral building block in modern medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on providing actionable data and protocols for laboratory use.

Chemical Structure and Identifiers

(R)-1-N-Boc-2-methylpiperazine, systematically named tert-butyl (R)-2-methylpiperazine-1-carboxylate, is a derivative of piperazine. The structure features a piperazine ring with a methyl group at the second position, conferring chirality with an (R) configuration. One of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This mono-protection strategy allows for selective chemical modifications at the unprotected secondary amine.

The chemical structure is as follows:

(Simplified 2D representation)

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	170033-47-3[1]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂ [1][2]
Molecular Weight	200.28 g/mol [1][2]
IUPAC Name	tert-butyl (2R)-2-methylpiperazine-1-carboxylate
SMILES String	C[C@@H]1CNCCN1C(=O)OC(C)(C)C[2][3]
InChI	1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1[2][3]
InChI Key	DATRVIMZZZVHMP-MRVPVSSYSA-N[2]
MDL Number	MFCD01862120[1][2]

Physicochemical Properties

(R)-1-N-Boc-2-methylpiperazine is typically a solid at room temperature.[1][2] Its properties make it suitable for a variety of reaction conditions commonly used in pharmaceutical development.

Table 2: Physicochemical Properties

Property	Value
Appearance	White crystalline solid[1]
Density	0.997 ± 0.06 g/cm ³ (Predicted)[1]
pKa	8.49 ± 0.40 (Predicted)[1]
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C[1]

Synthesis and Experimental Protocols

The synthesis of **(R)-1-N-Boc-2-methylpiperazine** is achieved through the selective N-protection of the chiral precursor, (R)-2-methylpiperazine. The following protocol is adapted from a similar procedure for the (S)-enantiomer.^{[4][5]}

Experimental Protocol: Synthesis of (R)-1-N-Boc-2-methylpiperazine

This procedure involves the reaction of (R)-2-methylpiperazine with di-tert-butyl dicarbonate ((Boc)₂O) to selectively install the Boc protecting group.

Materials:

- (R)-2-methylpiperazine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Tetrahydrofuran (THF), anhydrous
- n-Butyllithium (nBuLi) in hexanes
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Water (H₂O)
- Brine (saturated NaCl solution)
- Sodium sulfate (Na₂SO₄), anhydrous
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Methanol, Ammonium Hydroxide, Dichloromethane)

Procedure:

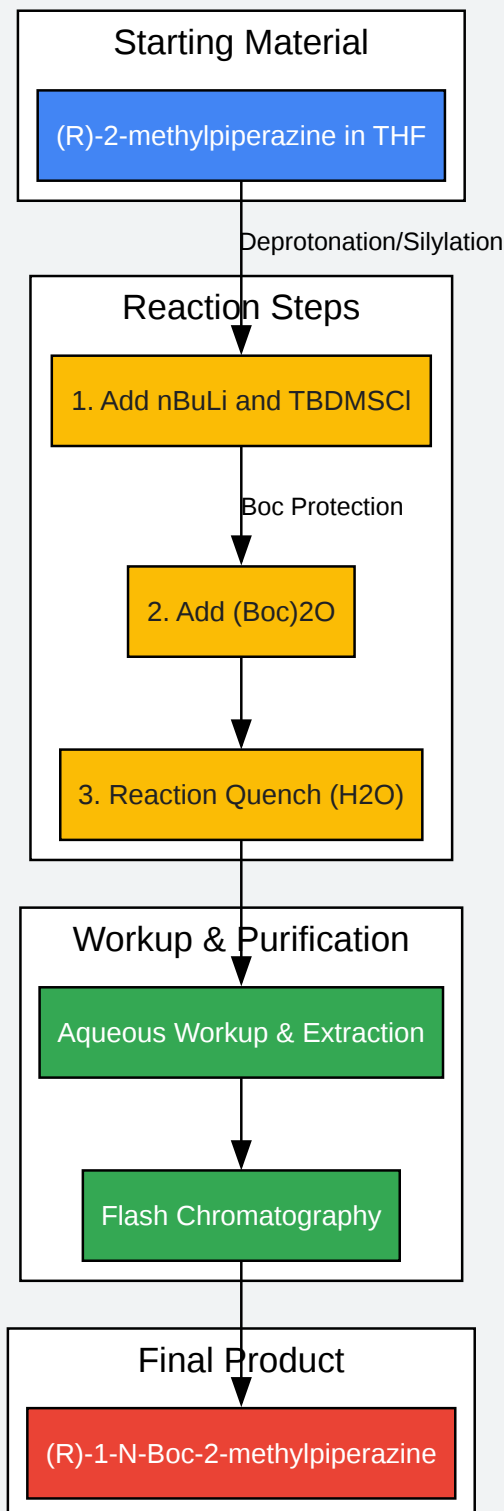
- In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve (R)-2-methylpiperazine (1.0 eq) in anhydrous THF.

- Cool the solution and add n-butyllithium (2.0 eq) dropwise while maintaining the temperature. Stir the solution for 30 minutes at room temperature.
- Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) to the mixture and continue stirring for 1 hour.
- Introduce di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the reaction mixture and stir for an additional hour.
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash chromatography on silica gel to yield pure **(R)-1-N-Boc-2-methylpiperazine**.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of the target compound.

Synthesis Workflow for (R)-1-N-Boc-2-methylpiperazine



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Caption: Synthesis workflow for **(R)-1-N-Boc-2-methylpiperazine**.

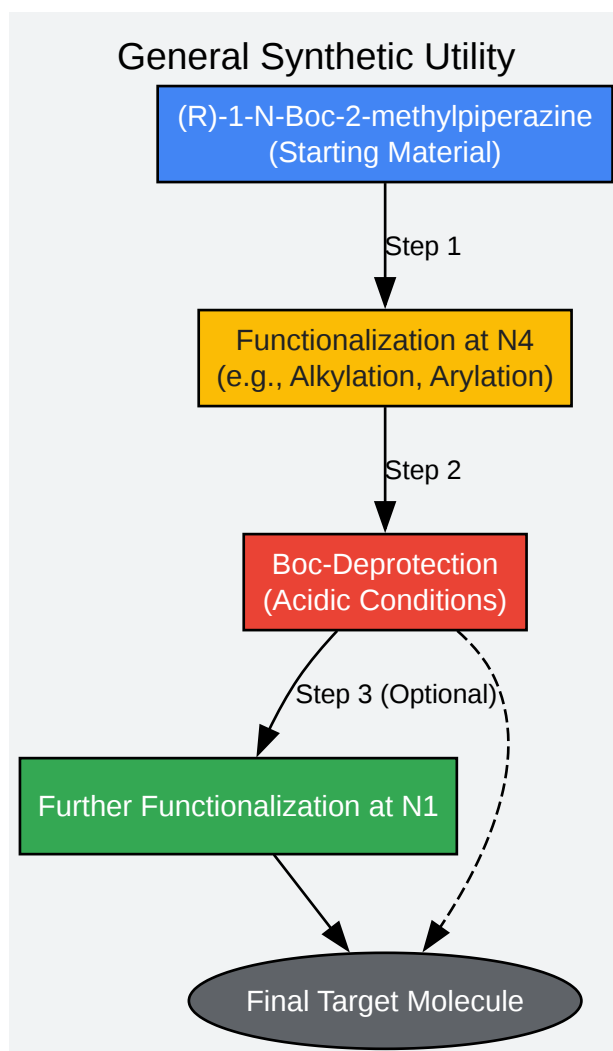
Applications in Drug Development

(R)-1-N-Boc-2-methylpiperazine is a valuable chiral intermediate in the synthesis of complex pharmaceutical agents. The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

- **Inhibitors of Na⁺/H⁺ Exchanger Type 3:** The compound is used as a key reagent in synthesizing potent and bioavailable inhibitors of the Na⁺/H⁺ exchanger type 3, which have applications in the treatment of conditions like sleep apnea.^[1]
- **General Synthetic Building Block:** The Boc-protected nitrogen allows for selective reactions at the other nitrogen atom. Following the desired modification, the Boc group can be easily removed under acidic conditions, revealing a secondary amine for further functionalization. This makes it a versatile building block for creating diverse molecular libraries for drug screening.

General Synthetic Strategy

The use of **(R)-1-N-Boc-2-methylpiperazine** in multi-step synthesis follows a clear logical pathway, enabling the construction of complex molecules.



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Caption: Logical flow for using the protected piperazine in synthesis.

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of **(R)-1-N-Boc-2-methylpiperazine**. While specific spectra are often proprietary or found in detailed experimental publications, typical spectral data are available from suppliers and chemical databases.

Table 3: Summary of Available Spectroscopic Data

Technique	Availability
^1H NMR	Available[6]
^{13}C NMR	Available[6]
IR Spectroscopy	Available[6]
Mass Spectrometry (MS)	Available[6]

Researchers should obtain lot-specific data from their supplier to confirm the identity and purity of the material before use.[2]

Safety and Handling

Proper handling of **(R)-1-N-Boc-2-methylpiperazine** is crucial in a laboratory setting. It is classified as a combustible solid and requires careful storage and handling.

Table 4: GHS Safety Information

Category	Information
Pictograms	GHS05 (Corrosion)
Signal Word	Danger[7]
Hazard Statements	H315: Causes skin irritation.[7] H318: Causes serious eye damage.[7] H335: May cause respiratory irritation.[7]
Precautionary Statements	P261: Avoid breathing dust.[7] P280: Wear protective gloves/eye protection/face protection. [7] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Storage Class	11 - Combustible Solids[2][3]

Handling Recommendations:

- Use only in a well-ventilated area or under a chemical fume hood.[7]
- Avoid generating dust.[7]
- Keep away from heat, sparks, and open flames.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

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- To cite this document: BenchChem. [(R)-1-N-Boc-2-methylpiperazine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110527#r-1-n-boc-2-methylpiperazine-chemical-structure-and-properties]

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